
6-(2-Methoxyphenyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2-Methoxyphenyl)pyridin-3-ol” is a chemical compound with the molecular formula C12H11NO2 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “6-(2-Methoxyphenyl)pyridin-3-ol” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 . Physical And Chemical Properties Analysis
The molecular weight of “6-(2-Methoxyphenyl)pyridin-3-ol” is 201.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 42.4 Ų .Scientific Research Applications
Fluorescent Sensors
Compounds based on the pyridine-pyridone scaffold, similar to 6-(2-Methoxyphenyl)pyridin-3-ol, have been developed as water-soluble, small molecular weight fluorescent probes for detecting Zn(2+). These compounds exhibit a clear chelation enhanced fluorescence effect in the presence of Zn(2+), demonstrating their potential as selective sensors for metal ions in environmental and biological samples (Hagimori et al., 2011).
Corrosion Inhibition
Pyridine derivatives, including those structurally related to 6-(2-Methoxyphenyl)pyridin-3-ol, have shown significant effectiveness as corrosion inhibitors for various metals in acidic environments. Studies have highlighted their adsorption and inhibitory effects, showcasing high inhibition efficiency, which is crucial for protecting industrial equipment and infrastructure from corrosive damage (Ansari et al., 2015) (Sudheer & Quraishi, 2014).
Material Science
In the realm of material science, pyridine derivatives, akin to 6-(2-Methoxyphenyl)pyridin-3-ol, have been explored for their unique structural and electronic properties. Their applications range from the development of new materials with specific optical or electronic characteristics to their use in complex molecular architectures for various technological applications.
Antimicrobial Activity
Some pyridine compounds have been investigated for their antimicrobial properties against a range of microorganisms, including Mycobacterium tuberculosis. Their synthesis and structural characterization have led to insights into their potential use in developing new antimicrobial agents, which is critical in the face of rising antibiotic resistance (Vyas et al., 2009).
Future Directions
properties
IUPAC Name |
6-(2-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWPDQFILREJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692464 |
Source


|
| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)pyridin-3-ol | |
CAS RN |
1255638-36-8 |
Source


|
| Record name | 3-Pyridinol, 6-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255638-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

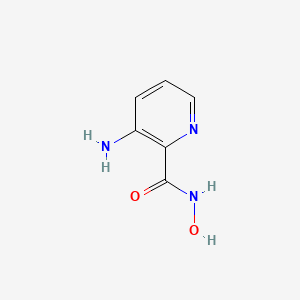

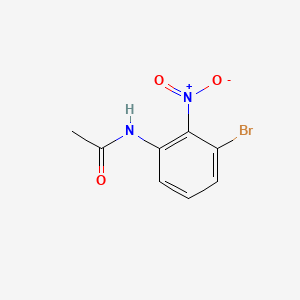
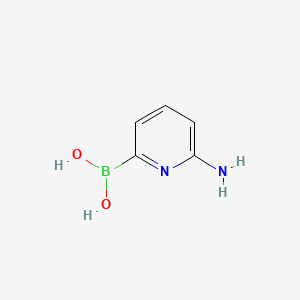

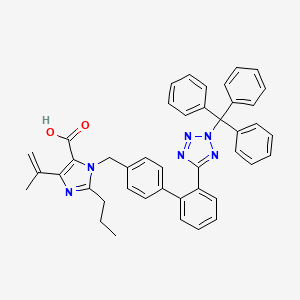
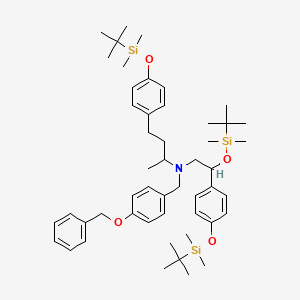
![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)




![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)